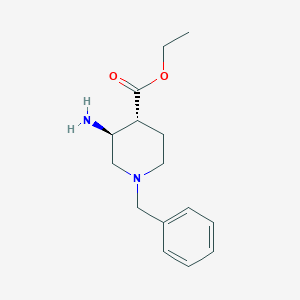

(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester

Description

(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is a piperidine derivative characterized by a benzyl group at the 1-position, an amino group at the 3S-position, and an ethyl ester moiety at the 4R-position. Its molecular formula is C15H20N2O2, with a molecular weight of 268.34 g/mol (calculated). The compound is frequently utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways . The stereochemistry (3S,4R) is critical for its interaction with chiral receptors or enzymes, influencing both pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

ethyl (3S,4R)-3-amino-1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJJKWSEEUDHJK-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN(C[C@H]1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Amino Group Addition: The amino group is added through a reductive amination process, where an aldehyde or ketone precursor is reduced in the presence of an amine.

Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol, and the benzyl group can be hydrogenated to a methyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or methyl-substituted derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies investigating the interactions of chiral compounds with biological targets.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

cis-3-Amino-1-benzyl-piperidine-4-carboxylic Acid Ethyl Ester Hydrochloride

- Structure : Hydrochloride salt of the target compound.

- Molecular Formula : C15H23ClN2O2; Molecular Weight : 298.81 g/mol .

- Key Differences: The hydrochloride salt enhances aqueous solubility, making it more suitable for intravenous formulations. The ionic form may also improve stability during storage compared to the free base.

4-Piperidinecarboxylic Acid, 1-[(3-Aminophenyl)methyl]-, Ethyl Ester

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester

- Structure: Contains a hydroxyl group at the 3-position and an amino group at the 4-position.

- Molecular Formula : C13H18N2O3; Molecular Weight : 250.30 g/mol .

- Key Differences: The hydroxyl group increases polarity, reducing blood-brain barrier permeability compared to the target compound. The reversed positions of amino and ester groups may limit its utility in specific synthetic pathways.

4-Amino-4-trifluoromethyl-piperidine-1-carboxylic Acid Benzyl Ester

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Structure: Boc-protected amino group at 1-position and phenyl group at 4-position.

- Molecular Formula: C17H23NO4; Molecular Weight: 305.37 g/mol .

- Key Differences : The Boc group serves as a protective moiety during synthesis, enabling selective functionalization. The phenyl group at the 4-position may sterically hinder interactions compared to the ethyl ester in the target compound.

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The (3S,4R) configuration in the target compound is crucial for chiral recognition in biological systems, as seen in analogs like the Boc-protected derivative .

- Safety Profiles: Substitutions such as 3-aminobenzyl () introduce toxicity risks, highlighting the need for careful structural optimization during drug development.

- Functional Group Effects : Electron-withdrawing groups (e.g., CF3 in ) improve metabolic stability, whereas polar groups (e.g., hydroxyl in ) reduce membrane permeability.

Biological Activity

(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester, with the chemical formula CHNO and CAS number 2472560-17-9, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and a summary of its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 262.351 g/mol |

| Molecular Formula | CHNO |

| CAS Number | 2472560-17-9 |

| MDL Number | MFCD32716762 |

Research indicates that (3S,4R)-3-amino-1-benzyl-piperidine derivatives exhibit various biological activities, particularly in cancer therapy and neuroprotection. The compound has been shown to interact with multiple biological targets, including enzymes involved in neurotransmitter regulation and pathways associated with cancer cell proliferation.

Cancer Therapy

One study highlighted the compound's anticancer potential through its ability to induce apoptosis in hypopharyngeal tumor cells (FaDu model). It was found to exhibit cytotoxicity superior to the reference drug bleomycin, suggesting a promising avenue for further exploration in cancer treatment .

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective effects. For instance, compounds similar to (3S,4R)-3-amino-1-benzyl-piperidine have demonstrated dual cholinesterase inhibition and antioxidant properties, which are crucial for addressing neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives reveals that modifications in the benzyl moiety significantly influence their biological activity. Compounds with an N-benzyl group showed enhanced inhibition of cholinesterase enzymes, indicating that this structural feature may be vital for therapeutic efficacy .

Case Studies

- Study on Anticancer Activity : In vitro assays demonstrated that (3S,4R)-3-amino-1-benzyl-piperidine derivatives significantly inhibited the growth of various cancer cell lines. The mechanism involved the activation of apoptotic pathways and modulation of cell cycle progression .

- Neuroprotective Study : A series of piperidine derivatives were assessed for their ability to inhibit amyloid beta aggregation and tau protein phosphorylation. Results indicated that certain derivatives not only inhibited these processes but also exhibited antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.